1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at low temperatures.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfonylated piperazine derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the propylsulfonyl group can enhance solubility and stability. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzyl)piperazine: Lacks the propylsulfonyl group, making it less soluble and potentially less stable.
4-(Propylsulfonyl)piperazine: Lacks the bromobenzyl group, which may reduce its binding affinity to certain targets.
1-(2-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
Uniqueness
1-(2-Bromobenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the bromobenzyl and propylsulfonyl groups, which confer specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21BrN2O2S |
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Molecular Weight |
361.30 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21BrN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-5-3-4-6-14(13)15/h3-6H,2,7-12H2,1H3 |
InChI Key |
ZDKXBEHVHKHRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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